5-Chloro-2-(thiolan-3-yloxy)pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

5-Chloro-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic small-molecule building block with the molecular formula C₈H₉ClN₂OS and a molecular weight of 216.69 g mol⁻¹. The compound belongs to the class of 2-(thiolan-3-yloxy)pyrimidine ethers, distinguished by a chlorine substituent at the pyrimidine 5-position.

Molecular Formula C8H9ClN2OS
Molecular Weight 216.68
CAS No. 2175978-40-0
Cat. No. B2379971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(thiolan-3-yloxy)pyrimidine
CAS2175978-40-0
Molecular FormulaC8H9ClN2OS
Molecular Weight216.68
Structural Identifiers
SMILESC1CSCC1OC2=NC=C(C=N2)Cl
InChIInChI=1S/C8H9ClN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2
InChIKeyAUQBUIVFGVNQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-(thiolan-3-yloxy)pyrimidine (CAS 2175978-40-0) – Core Structural Identity and Procurement-Relevant Parameters


5-Chloro-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic small-molecule building block with the molecular formula C₈H₉ClN₂OS and a molecular weight of 216.69 g mol⁻¹ [1]. The compound belongs to the class of 2-(thiolan-3-yloxy)pyrimidine ethers, distinguished by a chlorine substituent at the pyrimidine 5-position. This 5-chloro substitution simultaneously serves as a versatile synthetic handle for downstream derivatisation via nucleophilic aromatic substitution or transition-metal-catalysed cross-coupling and modulates key physicochemical descriptors relative to non-halogenated or alternative-halogenated analogs [1][2].

Why Interchanging 5-Chloro-2-(thiolan-3-yloxy)pyrimidine with Non-Chlorinated or Alternative Halogen Analogs Compromises Synthetic Utility and Physicochemical Profile


The 5-position halogen identity on a 2-(thiolan-3-yloxy)pyrimidine scaffold is not a trivial substitution: it determines both the reactivity tier for downstream palladium-catalysed cross-coupling and the compound's lipophilicity and electron-density distribution [1][2]. The chlorine atom provides an optimal balance – sufficiently activated for oxidative addition in Suzuki–Miyaura reactions while resisting undesired side-reactions that can occur with the more labile C–Br bond of the 5-bromo analog [2]. The non-halogenated congener, 2-(thiolan-3-yloxy)pyrimidine (CAS 2176124-41-5), lacks this synthetic exit vector entirely, making it functionally inert for many medicinal-chemistry elaboration strategies [3]. The quantitative evidence below substantiates why procurement specifications must explicitly name the target compound rather than accepting in-class substitutes.

Quantitative Comparator-Based Evidence for Selecting 5-Chloro-2-(thiolan-3-yloxy)pyrimidine Over Its Closest Analogs


XLogP3 Lipophilicity: 5-Chloro vs. 5-Bromo vs. Non-Halogenated Analog

The computed XLogP3 value for 5-chloro-2-(thiolan-3-yloxy)pyrimidine is 2.0, identical to the 5-bromo analog (XLogP3 = 2.0) and higher than the non-halogenated 2-(thiolan-3-yloxy)pyrimidine (XLogP3 = 1.4) [1][2][3]. This 0.6 log-unit increase relative to the non-halogenated scaffold translates to approximately a four-fold higher theoretical partition coefficient, which can be pivotal for achieving target membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility: Chloropyrimidine Substrates Are Preferred for Suzuki–Miyaura Cross-Coupling

In systematic studies of palladium-catalysed arylation of halogenated pyrimidines, chloropyrimidine substrates have been reported to be preferable over iodo-, bromo-, and fluoropyrimidine congeners for Suzuki–Miyaura cross-coupling reactions [1]. The 5-chloro substituent on the target compound therefore represents a rationally privileged exit vector for C–C bond elaboration compared with the 5-bromo analog (which may participate in undesired oxidative-addition side-reactions) or the 5-fluoro analog (which exhibits substantially lower reactivity toward Pd(0) insertion).

Cross-coupling Synthetic chemistry C–C bond formation

Molecular Weight Advantage: 5-Chloro Occupies a Lower-MW Niche than 5-Bromo Analog

The molecular weight of 5-chloro-2-(thiolan-3-yloxy)pyrimidine is 216.69 g mol⁻¹, representing a 44.45 g mol⁻¹ reduction (approximately 17 %) compared with the 5-bromo analog (261.14 g mol⁻¹) [1][2]. This lower mass places the chloro compound within the 'lead-like' chemical space (MW < 350) with greater headroom for property-preserving elaboration in fragment-growing campaigns, whereas the bromo congener consumes a larger fraction of the available mass budget at an equivalent stage of library synthesis.

Molecular weight Lead-likeness Fragment-based drug discovery

Enhanced Structural Complexity vs. the Non-Halogenated Scaffold

The computed molecular complexity index for 5-chloro-2-(thiolan-3-yloxy)pyrimidine is 164, compared with 139 for the non-halogenated 2-(thiolan-3-yloxy)pyrimidine [1][2]. This higher complexity score reflects the increased atom count and the presence of the heteroatom chlorine substituent, which introduces additional stereoelectronic features relevant to target–ligand recognition. The chloro compound also gains one additional heavy atom (13 vs. 12) while maintaining the identical topological polar surface area of 60.3 Ų, meaning polarity is preserved while complexity is increased.

Molecular complexity Chemical space diversity Library design

Positional Selectivity Advantage: 5-Chloro vs. 4-Methyl or 4,5-Dimethyl Substitution Patterns

The 5-chloro-substituted compound directs further functionalisation exclusively to the pyrimidine 5-position, a site with distinct electronic character (meta to both ring nitrogens) that is complementary to the 2-(thiolan-3-yloxy) ether already installed. In contrast, the 4-methyl analog (4-methyl-2-(thiolan-3-yloxy)pyrimidine, CAS not registered in PubChem as a curated compound) bears a methyl group at the 4-position – a substitution site with different electronic properties and no halogen-based reactivity handle, while the 4,5-dimethyl-6-(thiolan-3-yloxy)pyrimidine (CAS 2175978-37-5) occupies more substitution positions, leaving fewer vectors for controlled elaboration [1]. For medicinal chemistry campaigns requiring systematic SAR exploration around the pyrimidine ring, the 5-chloro compound reserves three unsubstituted ring positions (C-4, C-6, and the C-2 ether linkage) for iterative modification.

Regioselectivity Scaffold diversification Structure–activity relationships

Optimal Deployment Scenarios for 5-Chloro-2-(thiolan-3-yloxy)pyrimidine Based on Quantitative Differentiation Evidence


Palladium-Catalysed Library Synthesis via Suzuki–Miyaura Cross-Coupling at the C-5 Position

The target compound is the preferred building block for constructing biaryl and heteroaryl libraries through Pd(0)-catalysed cross-coupling at the 5-chloro position, exploiting the class-level evidence that chloropyrimidine substrates outperform iodo-, bromo-, and fluoropyrimidine congeners in Suzuki–Miyaura reactions [1]. Its XLogP3 of 2.0 ensures that products retain drug-like lipophilicity after coupling, a property not guaranteed with the non-halogenated analog (XLogP3 = 1.4) [2].

Fragment-Based Lead Generation Requiring Low-MW Halogenated Building Blocks

At 216.69 g mol⁻¹, the compound falls below the fragment rule-of-three mass threshold (<300 Da) while providing a chlorine atom as both a pharmacophoric element and a synthetic handle, offering a 17% molecular-weight advantage over the 5-bromo analog [1]. This makes it suitable for fragment libraries where every dalton counts toward preserving future lead-optimisation headroom.

Medicinal Chemistry SAR Campaigns Targeting the Pyrimidine 5-Position

The compound is the logical procurement choice when the research objective is to systematically explore substituent effects at the pyrimidine 5-position while maintaining the 2-(thiolan-3-yloxy) ether as a constant scaffold feature. The 5-chloro substituent is superior to a 5-bromo group for cross-coupling selectivity [1] and is irreplaceable by the non-halogenated 2-(thiolan-3-yloxy)pyrimidine, which lacks any reactive handle at C-5 [2]. The 4,5-dimethyl-6-(thiolan-3-yloxy)pyrimidine analog is unsuitable for this purpose because the key 5-position is blocked by a methyl group .

Physicochemical Property Optimisation Where Lipophilicity Must Exceed XLogP 1.5

For programs requiring a minimum lipophilicity threshold (e.g., XLogP > 1.5 for blood–brain barrier penetration or intracellular target access), the target compound (XLogP = 2.0) meets the criterion whereas the non-halogenated 2-(thiolan-3-yloxy)pyrimidine (XLogP = 1.4) does not [1]. The 5-bromo analog shares the same XLogP of 2.0 but carries a higher molecular-weight burden [2], making the 5-chloro variant the most atom-efficient option for achieving the target lipophilicity window.

Quote Request

Request a Quote for 5-Chloro-2-(thiolan-3-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.